lithium;hept-1-ene

Co-dimerization Catalysis Selectivity

Lithium;hept-1-ene (CAS 75875-41-1), systematically named lithium hept-1-en-1-ide, is an organolithium compound with the molecular formula C₇H₁₃Li and a molecular weight of 104.1 g/mol. It is a highly reactive, moisture-sensitive reagent characterized by a carbon-lithium bond at a terminal position of the heptene chain.

Molecular Formula C7H13Li
Molecular Weight 104.1 g/mol
CAS No. 75875-41-1
Cat. No. B15438120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;hept-1-ene
CAS75875-41-1
Molecular FormulaC7H13Li
Molecular Weight104.1 g/mol
Structural Identifiers
SMILES[Li+].CCCCCC=[CH-]
InChIInChI=1S/C7H13.Li/c1-3-5-7-6-4-2;/h1,3H,4-7H2,2H3;/q-1;+1
InChIKeyZXTHNKZLYAOOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium;hept-1-ene (CAS 75875-41-1): Organolithium Reagent for Regioselective and Stereoselective Synthesis


Lithium;hept-1-ene (CAS 75875-41-1), systematically named lithium hept-1-en-1-ide, is an organolithium compound with the molecular formula C₇H₁₃Li and a molecular weight of 104.1 g/mol [1]. It is a highly reactive, moisture-sensitive reagent characterized by a carbon-lithium bond at a terminal position of the heptene chain. This compound serves as a nucleophilic synthon in organic synthesis, participating in carbon-carbon bond-forming reactions and anionic polymerizations [1]. Its reactivity profile is defined by the inherent nucleophilicity of the carbanionic center and the unique aggregation behavior of organolithium species in solution, which profoundly influences reaction kinetics and selectivity compared to other alkali metal analogs [2].

Lithium;hept-1-ene (CAS 75875-41-1): Why Generic Substitution with Other Alkenyl Alkali Metals Compromises Reaction Outcomes


Substituting lithium;hept-1-ene with other alkali metal analogs (e.g., sodium or potassium hept-1-en-1-ides) or even with alkyllithiums of different chain lengths is not a straightforward exchange. The lithium counter-ion's small ionic radius and high charge density promote strong covalent character in the carbon-metal bond and drive aggregation into discrete oligomers, notably tetramers and hexamers, in hydrocarbon solvents [1]. This aggregation state is a critical determinant of reaction kinetics, often exhibiting fractional reaction orders and complex concentration dependencies that are absent with heavier alkali metals [1]. Furthermore, the precise chain length and position of unsaturation dictate the stereoelectronic environment of the carbanion, directly impacting regioselectivity and stereoselectivity in cyclization and addition reactions [2]. Therefore, empirical substitution without rigorous validation will almost certainly lead to divergent yields, altered stereochemical outcomes, and unpredictable molecular weight distributions in polymerization applications, necessitating compound-specific procurement and qualification.

Lithium;hept-1-ene (CAS 75875-41-1): Quantified Differentiation in Selectivity, Regioselectivity, and Stereoselectivity


Lithium's Enhanced Selectivity for Linear Heptenes in Co-dimerization Catalysis

In the co-dimerization of ethylene with propene and pentenes, catalysts based on lithium and Group 2A metals exhibit an 'unexpectedly high' selectivity for the formation of linear heptenes and nonenes. This is a direct, head-to-head comparison with analogous catalysts containing only sodium and other higher Group 1A metals, which showed inferior selectivity under comparable conditions [1].

Co-dimerization Catalysis Selectivity

6-Heptenyllithium: Regioselective 6-exo-trig Cyclization for Six-Membered Ring Construction

Investigations into the cycloisomerization of 6-heptenyllithium (a positional isomer of the target compound) reveal a strong preference for 6-exo-trig cyclization over alternative pathways, leading exclusively to the formation of methylcyclohexane derivatives. This is a class-level inference from closely related 5-hexenyllithium chemistry, where the 5-exo-trig cyclization is known to be facile and irreversible [1]. The 6-exo cyclization, while less facile than its 5-hexenyl analog, proceeds with complete regioselectivity, generating six-membered carbocycles in good yield [1].

Carbocyclization Regioselectivity Organolithium

6-Lithio-1-heptene: Exceptional Stereocontrol in Cyclopentane Formation with a 40:1 trans:cis Ratio

The intramolecular carbolithiation of 6-lithio-1-heptene (a structural variant of the target compound) exhibits remarkable stereoselectivity. Theoretical calculations, supported by experimental evidence, reveal that the cyclization proceeds with a 40:1 ratio of trans- to cis-2-methylcyclopentylmethyllithium. This high trans-selectivity is attributed to steric crowding in the transition state for the cis-cyclization pathway, which is exacerbated by coordination of a single THF molecule to the lithium cation [1]. This represents a class-level inference on stereocontrol achievable with heptenyllithium scaffolds.

Stereoselectivity Carbolithiation Cyclization

(Z)-1-Heptenyllithium: Enabling High Diastereoselectivity in Metalla-Claisen Rearrangements

In a metalla-Claisen rearrangement, the stereochemically defined (Z)-1-heptenyllithium was converted into (3S,4R)-3,4-dimethyl-1-nonene with high chemical yield and diastereoselectivity . This outcome is a cross-study comparable to other alkenyllithiums used in similar transformations, highlighting the utility of heptenyllithium in stereospecific C-C bond formations. The ability to transfer the stereochemical information from the alkenyl moiety to the newly formed stereocenters is a key advantage.

Diastereoselectivity Metalla-Claisen Asymmetric Synthesis

Lithium;hept-1-ene (CAS 75875-41-1): Best-Fit Application Scenarios Based on Empirical Evidence


Synthesis of Stereodefined Six-Membered Carbocycles via 6-exo-trig Cyclization

As evidenced by the complete regioselectivity of 6-heptenyllithium cyclization [1], this reagent is uniquely suited for the construction of methylcyclohexane frameworks. This application is ideal for medicinal chemists and process chemists seeking a reliable, high-yielding route to saturated six-membered rings, which are core components of numerous bioactive molecules.

Asymmetric Synthesis of Contiguous Stereocenters via Metalla-Claisen Rearrangement

The documented high diastereoselectivity achieved with (Z)-1-heptenyllithium in the synthesis of (3S,4R)-3,4-dimethyl-1-nonene [1] makes this compound a reagent of choice for researchers developing stereoselective routes to complex chiral fragments. This application is particularly valuable in the pharmaceutical industry, where precise control over stereochemistry is mandatory.

Highly Stereoselective Carbolithiation for Cyclopentane Synthesis

The exceptional 40:1 trans:cis stereoselectivity demonstrated by 6-lithio-1-heptene during intramolecular carbolithiation [1] positions this reagent class as a premier choice for the preparation of stereochemically pure, substituted cyclopentanes. This level of control eliminates the need for costly and time-consuming chromatographic separation of diastereomers.

Investigation of Lithium-Specific Catalytic Phenomena in Olefin Oligomerization

The head-to-head comparison showing lithium's 'unexpectedly high' selectivity for linear heptenes over sodium and higher alkali metals [1] makes this compound a critical tool for fundamental research in catalysis. Scientists investigating the unique bonding and reactivity of lithium in organometallic systems can use this data to probe the mechanistic origins of selectivity in C-C bond-forming reactions.

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